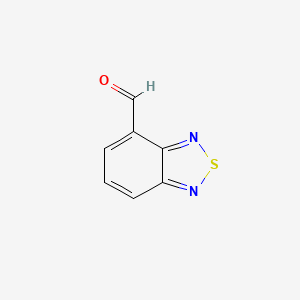

2,1,3-Benzothiadiazole-4-carbaldehyde

Vue d'ensemble

Description

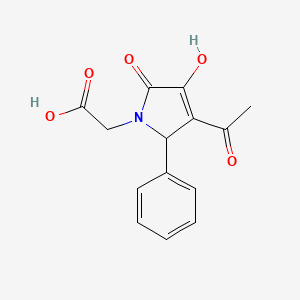

“2,1,3-Benzothiadiazole-4-carbaldehyde” is a chemical compound with the CAS Number: 5170-68-3 . It has a molecular weight of 165.2 and its IUPAC name is 2H-2lambda3-benzo[c][1,2,5]thiadiazole-4-carbaldehyde .

Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole derivatives has been known since the 19th century . It is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . There are a number of alternative methods used to make this heterocycle .Molecular Structure Analysis

The molecule is planar . The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system in which the 2-heteroatom contributed its lone pair to the ring current, in accordance with Hückel’s rule .Chemical Reactions Analysis

2,1,3-Benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .Physical And Chemical Properties Analysis

The compound has a storage temperature of 28 C . The physical form of the compound is solid .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

2,1,3-Benzothiadiazole derivatives are pivotal in the development of OLEDs. Their strong electron-withdrawing ability enhances the electronic properties of organic materials, making them suitable for use in OLEDs . The synthesis of various polymers and small molecules with these derivatives has led to advancements in OLED technology, offering improved brightness, energy efficiency, and color purity.

Organic Solar Cells

In the realm of photovoltaic technology, 2,1,3-Benzothiadiazole-based compounds serve as essential acceptor units. They contribute to the molecular construction of organic solar cells, improving power conversion efficiencies through enhanced light absorption and charge transport .

Organic Field-Effect Transistors (OFETs)

The application of 2,1,3-Benzothiadiazole derivatives extends to OFETs, where they are used to improve charge carrier mobility. The molecular design incorporating these derivatives can lead to high-performance OFETs with better stability and lower operating voltages .

Photoluminescent Materials

These derivatives are used to create materials with significant photoluminescence. They are instrumental in the design of smart materials for advanced optoelectronics, particularly in luminescent porous materials that have applications ranging from sensing to imaging .

Metal Coordination Chemistry

Functionalized 2,1,3-Benzothiadiazoles are utilized in metal coordination chemistry. They form complexes with metals, which have implications in catalysis, magnetic materials, and as intermediates in the synthesis of more complex coordination compounds .

Crystal Engineering

The structural properties of 2,1,3-Benzothiadiazole derivatives make them suitable for crystal engineering. They are used to develop organic solids with desired properties, such as enhanced thermal stability or specific electronic characteristics .

Propriétés

IUPAC Name |

2,1,3-benzothiadiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVJARPTPIVPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379952 | |

| Record name | 2,1,3-benzothiadiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzothiadiazole-4-carbaldehyde | |

CAS RN |

5170-68-3 | |

| Record name | 2,1,3-benzothiadiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)

![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)

![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)